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molecular formula C8H8F3NO2 B8323236 (6-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

(6-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol

Cat. No. B8323236
M. Wt: 207.15 g/mol
InChI Key: MQNMMPHFZLKZLB-UHFFFAOYSA-N
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Patent
US09302991B2

Procedure details

A mixture of (6-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol (0.32 g, 1.55 mmol, Step-3), thionyl chloride (0.23 mL, 3.10 mmol) in dichloromethane (16 mL) is stirred at room temperature for 1 hour. The organic solvent is concentrated under reduced pressure and dried to give 0.35 g (>99% yield) of the title compound as yellow oil. This material is used for the next reaction (Step-5) without further purification.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[CH2:3][O:4][C:5]1[N:10]=[C:9]([CH2:11]O)[CH:8]=[CH:7][CH:6]=1.S(Cl)([Cl:17])=O>ClCCl>[Cl:17][CH2:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([O:4][CH2:3][C:2]([F:14])([F:13])[F:1])[N:10]=1

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
FC(COC1=CC=CC(=N1)CO)(F)F
Name
Quantity
0.23 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
16 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The organic solvent is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC1=NC(=CC=C1)OCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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